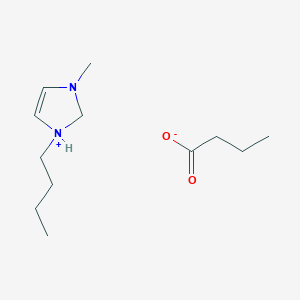
1-Butyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium butanoate is an ionic liquid that belongs to the class of imidazolium-based ionic liquids. These compounds are known for their unique properties, such as low volatility, high thermal stability, and excellent solubility in various solvents. The presence of the butyl and methyl groups on the imidazolium ring enhances its hydrophobicity and stability, making it suitable for a wide range of applications in chemistry, biology, and industry.
Méthodes De Préparation
The synthesis of 1-Butyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium butanoate typically involves the alkylation of 1-methylimidazole with butyl halides, followed by anion exchange with butanoic acid. The reaction conditions often include:
Alkylation: 1-Methylimidazole is reacted with butyl bromide or butyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out at elevated temperatures (80-100°C) to ensure complete alkylation.
Anion Exchange: The resulting 1-butyl-3-methylimidazolium halide is then subjected to anion exchange with butanoic acid or its sodium salt. This step is usually performed in an aqueous medium to facilitate the exchange process.
Industrial production methods may involve continuous flow reactors to enhance the efficiency and scalability of the synthesis process.
Analyse Des Réactions Chimiques
1-Butyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The major products of oxidation include carboxylic acids and ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols and alkanes.
Substitution: Nucleophilic substitution reactions can occur at the butyl or methyl groups, resulting in the formation of substituted imidazolium salts. Common reagents for these reactions include alkyl halides and nucleophiles such as thiols and amines.
Applications De Recherche Scientifique
1-Butyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium butanoate has a wide range of scientific research applications:
Chemistry: It is used as a solvent and catalyst in various organic synthesis reactions, including cycloadditions, condensations, and polymerizations. Its unique properties make it an excellent medium for conducting reactions under mild conditions.
Biology: The compound is explored for its potential as a biocompatible solvent in enzymatic reactions and protein crystallization studies. Its low toxicity and high solubility in water make it suitable for biological applications.
Medicine: Research is ongoing to investigate its potential as a drug delivery vehicle and its antimicrobial properties. The ionic nature of the compound allows for the encapsulation and controlled release of therapeutic agents.
Industry: It is used in the development of advanced materials, such as ionic liquid-based electrolytes for batteries and supercapacitors. Its high thermal stability and conductivity make it ideal for energy storage applications.
Mécanisme D'action
The mechanism by which 1-Butyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium butanoate exerts its effects is primarily through its ionic nature. The imidazolium cation interacts with various molecular targets, including enzymes, proteins, and cell membranes, through electrostatic interactions and hydrogen bonding. These interactions can modulate the activity of enzymes, alter membrane permeability, and facilitate the transport of molecules across biological barriers. The butanoate anion also plays a role in stabilizing the ionic liquid and enhancing its solubility in aqueous and organic solvents.
Comparaison Avec Des Composés Similaires
1-Butyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium butanoate can be compared with other imidazolium-based ionic liquids, such as:
1-Butyl-3-methylimidazolium chloride: Similar in structure but with a chloride anion, it is commonly used in organic synthesis and electrochemical applications.
1-Butyl-3-methylimidazolium tetrafluoroborate: Known for its high thermal stability and low viscosity, it is used in catalysis and as an electrolyte in batteries.
1-Butyl-3-methylimidazolium acetate: This compound is used as a solvent and catalyst in various chemical reactions, with applications in CO2 capture and biomass processing.
The uniqueness of this compound lies in its combination of hydrophobic and hydrophilic properties, making it versatile for a wide range of applications in different fields.
Propriétés
Numéro CAS |
669772-78-5 |
|---|---|
Formule moléculaire |
C12H24N2O2 |
Poids moléculaire |
228.33 g/mol |
Nom IUPAC |
butanoate;1-butyl-3-methyl-1,2-dihydroimidazol-1-ium |
InChI |
InChI=1S/C8H16N2.C4H8O2/c1-3-4-5-10-7-6-9(2)8-10;1-2-3-4(5)6/h6-7H,3-5,8H2,1-2H3;2-3H2,1H3,(H,5,6) |
Clé InChI |
QGYGRQGZDRVWRP-UHFFFAOYSA-N |
SMILES canonique |
CCCC[NH+]1CN(C=C1)C.CCCC(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(1S)-1-(5-Chloro-2-Piperidin-4-Ylphenyl)Ethyl]Acetamide Hydrochloride](/img/structure/B12536635.png)
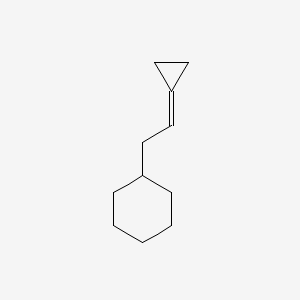
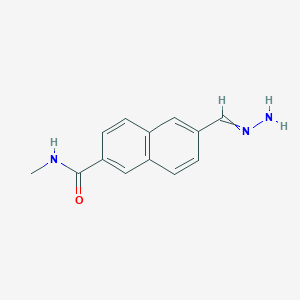
![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-(3-furanyl)-](/img/structure/B12536657.png)
![3-[([3,4'-Bipyridin]-5-yl)amino]phenol](/img/structure/B12536671.png)
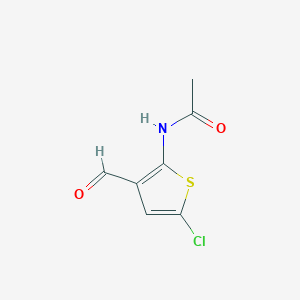
![(2S)-2,4-Bis{bis[(pyridin-2-yl)methyl]amino}butanoic acid](/img/structure/B12536694.png)

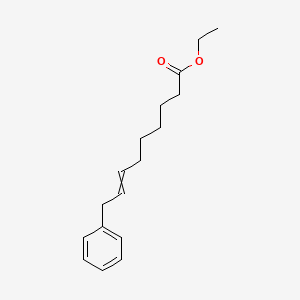
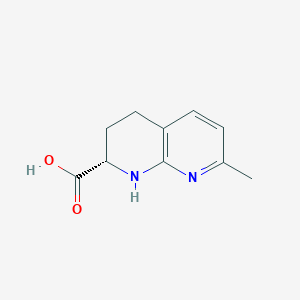
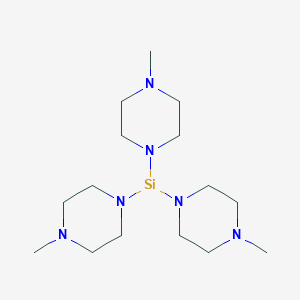
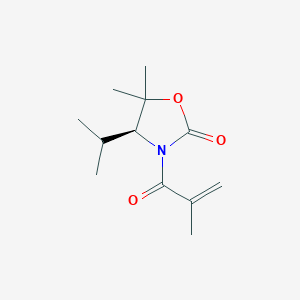
![1-[(2-Boronophenyl)methyl]-6-methoxyquinolin-1-ium bromide](/img/structure/B12536733.png)

